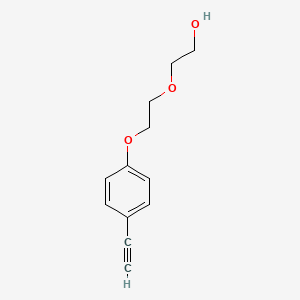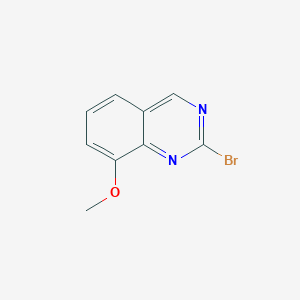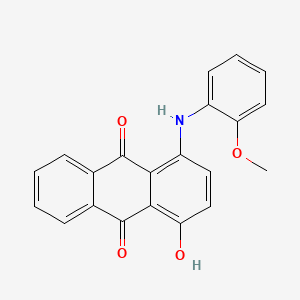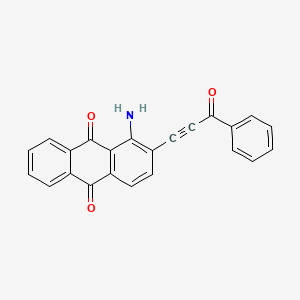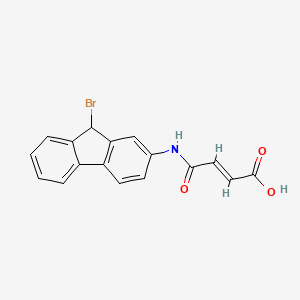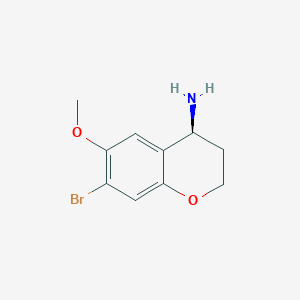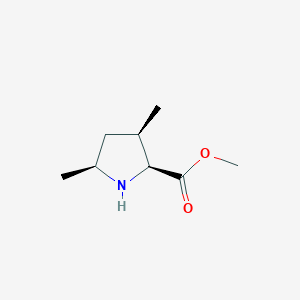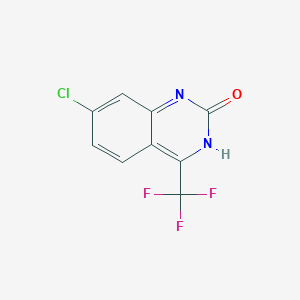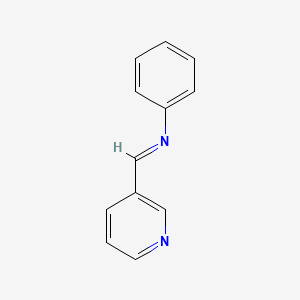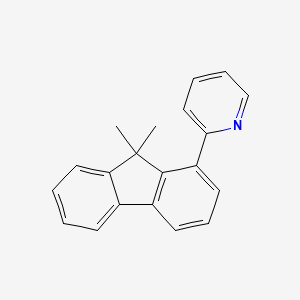![molecular formula C11H9ClN2O B13144518 (6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
(6-Chloro-[2,4'-bipyridin]-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methanol group at the 5th position of the bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,4’-bipyridin]-5-yl)methanol typically involves the chlorination of bipyridine derivatives followed by the introduction of a methanol group. One common method is the chlorination of 2,4’-bipyridine using chlorine gas or other chlorinating agents under controlled conditions. The resulting chlorinated bipyridine is then subjected to a reaction with methanol in the presence of a suitable catalyst to yield (6-Chloro-[2,4’-bipyridin]-5-yl)methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent methanol addition processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity (6-Chloro-[2,4’-bipyridin]-5-yl)methanol.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine rings.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted bipyridines, aldehydes, carboxylic acids, and reduced bipyridine derivatives .
Aplicaciones Científicas De Investigación
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of (6-Chloro-[2,4’-bipyridin]-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the methanol group play crucial roles in binding to these targets, influencing their activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2,2’6’,2’'-terpyridine: Similar in structure but with a terpyridine core.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Contains a similar chlorinated pyridine ring but with different substituents.
Uniqueness
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
(2-chloro-6-pyridin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(7-15)1-2-10(14-11)8-3-5-13-6-4-8/h1-6,15H,7H2 |
Clave InChI |
KUFOMRWMOUTKIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1CO)Cl)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
